

# 4-Acetamido-3-chlorobenzoic acid chemical structure and properties

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## Compound of Interest

Compound Name: 4-Acetamido-3-chlorobenzoic acid

Cat. No.: B188820

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## An In-depth Technical Guide on 4-Acetamido-3-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Acetamido-3-chlorobenzoic acid**, a substituted aromatic carboxylic acid, holds significant interest in the fields of medicinal chemistry and drug development. Its structural motifs, including the acetamido and chloro groups on a benzoic acid backbone, make it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential biological significance, with a focus on data relevant to researchers and drug development professionals.

## Chemical Structure and Properties

**4-Acetamido-3-chlorobenzoic acid** is characterized by a benzene ring substituted with a carboxylic acid group, an acetamido group at position 4, and a chlorine atom at position 3.

Chemical Identifiers:

- CAS Number: 74114-62-8[1][2][3][4]

- Molecular Formula: C<sub>9</sub>H<sub>8</sub>ClNO<sub>3</sub> [1][2][3][4]
- Molecular Weight: 213.62 g/mol [1][2][3][4]

A summary of its known physical and chemical properties is presented in the table below. It is important to note that while some experimental data is available, other values are predicted.

Property	Value	Source
Physical State	Solid	
Melting Point	215 °C	[1]
Boiling Point	444.1 °C (Predicted)	[1]
Flash Point	222.4 °C (Predicted)	[1]
Solubility	Soluble in water	[1]
SMILES	CC(=O)NC1=C(Cl)C=C(C=C1)C(=O)O	[1]

## Spectroscopic Data

Detailed experimental spectroscopic data for **4-Acetamido-3-chlorobenzoic acid** is not widely available in the public domain. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

- <sup>1</sup>H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons of the acetamido group, the amide proton, and the carboxylic acid proton. The substitution pattern on the aromatic ring would lead to specific splitting patterns for the aromatic protons.
- <sup>13</sup>C NMR: The spectrum would display characteristic peaks for the carbonyl carbons of the carboxylic acid and the amide, the methyl carbon of the acetamido group, and the carbons of the aromatic ring, with their chemical shifts influenced by the electron-withdrawing and electron-donating effects of the substituents.

### Infrared (IR) Spectroscopy (Predicted):

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

- O-H stretch (carboxylic acid): A broad band in the region of 3300-2500  $\text{cm}^{-1}$ .
- N-H stretch (amide): A band around 3300  $\text{cm}^{-1}$ .
- C=O stretch (carboxylic acid and amide): Strong absorptions in the region of 1700-1650  $\text{cm}^{-1}$ .
- C-Cl stretch: A band in the fingerprint region.

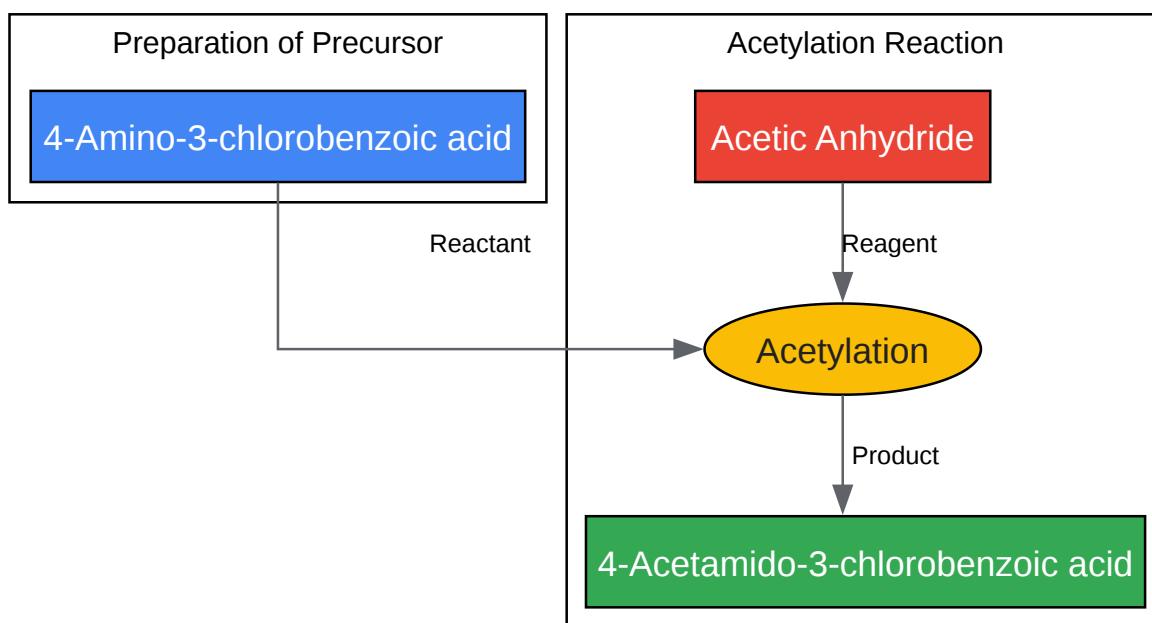
### Mass Spectrometry (Predicted):

The mass spectrum would show the molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the acetamido group, and other characteristic fragments.

## Synthesis of 4-Acetamido-3-chlorobenzoic acid

The synthesis of **4-Acetamido-3-chlorobenzoic acid** can be achieved through the acetylation of 4-amino-3-chlorobenzoic acid. This precursor can be synthesized from commercially available starting materials. A plausible synthetic workflow is outlined below.

## Synthesis of 4-Acetamido-3-chlorobenzoic acid

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Caption: A general workflow for the synthesis of **4-Acetamido-3-chlorobenzoic acid**.

## Experimental Protocol: Acetylation of 4-Amino-3-chlorobenzoic acid

This protocol is adapted from general methods for the N-acetylation of aromatic amines.[\[5\]](#)

### Materials:

- 4-Amino-3-chlorobenzoic acid
- Acetic anhydride
- Pyridine (anhydrous)
- Dichloromethane (DCM) or Ethyl Acetate
- 1 M Hydrochloric acid (HCl)

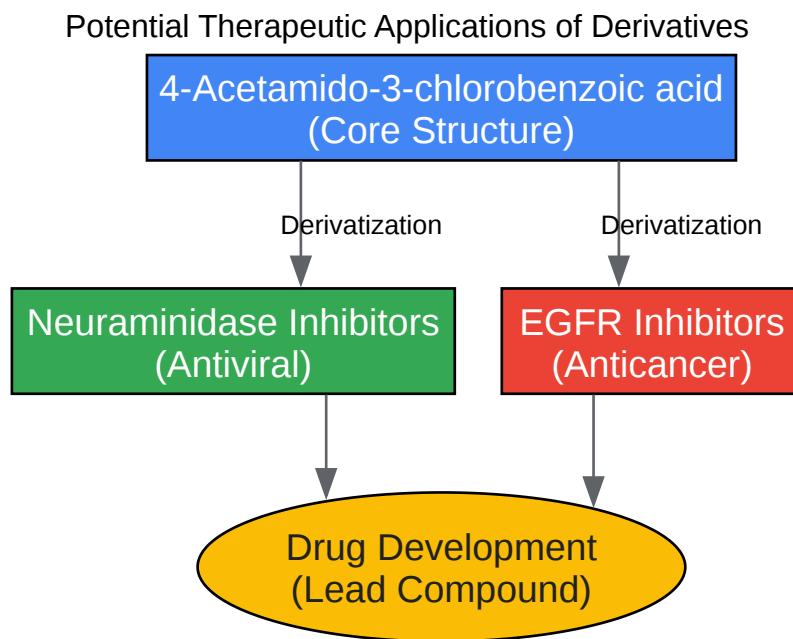
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-chlorobenzoic acid (1.0 equivalent) in anhydrous pyridine.
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
- Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
- The crude **4-Acetamido-3-chlorobenzoic acid** can be further purified by recrystallization, for example, from an ethanol/water mixture.

## Potential Biological Significance and Applications

While direct biological studies on **4-Acetamido-3-chlorobenzoic acid** are limited in publicly available literature, the biological activities of its derivatives suggest potential areas of interest for drug discovery and development.



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Caption: Logical relationship of **4-Acetamido-3-chlorobenzoic acid** to potential drug development targets.

- Antiviral Research: Derivatives of the closely related compound, 4-acetamido-3-aminobenzoic acid, have been synthesized and investigated as potential inhibitors of microbial neuraminidase.<sup>[5]</sup> Neuraminidase is a key enzyme for many viruses, including influenza, making it an attractive target for antiviral drug development.
- Anticancer Research: Studies on derivatives of 4-amino-3-chloro benzoate ester have shown potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a well-established target in oncology, and its inhibition can be an effective strategy for treating various cancers.

These findings suggest that **4-Acetamido-3-chlorobenzoic acid** is a valuable scaffold for the design and synthesis of novel inhibitors targeting these and potentially other enzymes and

receptors. Its chemical functionality allows for diverse modifications to optimize potency, selectivity, and pharmacokinetic properties.

## Conclusion

**4-Acetamido-3-chlorobenzoic acid** is a chemical entity with significant potential for researchers and professionals in drug development. This guide has provided a summary of its known properties and a practical protocol for its synthesis. While comprehensive experimental data, particularly spectroscopic characterization, is not yet widely available, the demonstrated biological activity of its derivatives in the areas of antiviral and anticancer research underscores its importance as a lead compound for further investigation. Future studies focusing on the detailed biological evaluation of this compound and its novel derivatives are warranted to fully explore its therapeutic potential.

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